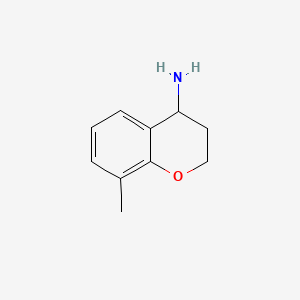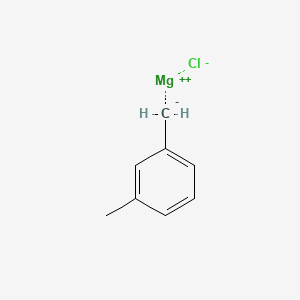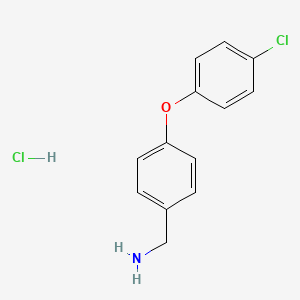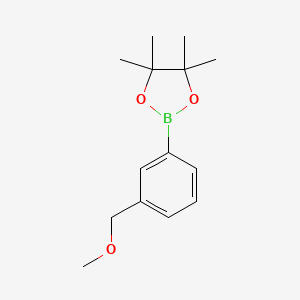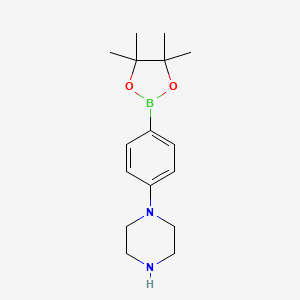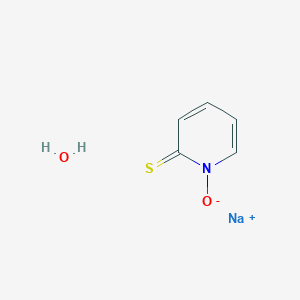
Pyrithione de sodium monohydraté
Vue d'ensemble
Description
Pyrithione sodium monohydrate, also known as sodium pyrithione or sodium omadine, is an organic compound with the chemical formula C10H8N2Na2O2S2. It is a white crystalline powder that is commonly used as a biocide in various industrial and consumer products, including shampoos, soaps, and coatings. Pyrithione sodium monohydrate has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and algae.
Applications De Recherche Scientifique
Biocide dans les fluides de travail des métaux
Le pyrithione de sodium est utilisé comme biocide à large spectre, en particulier contre les champignons et les bactéries gram-positives et gram-négatives dans les fluides de travail des métaux . Il est utilisé dans les huiles de perçage et de coupe, jusqu'à 0,5 % dans le concentré .
Utilisation dans l'industrie du caoutchouc
Le composé est également utilisé dans l'industrie du caoutchouc . Cependant, les applications spécifiques au sein de cette industrie ne sont pas détaillées dans les ressources disponibles.
Utilisation dans l'industrie de la peinture
Dans l'industrie de la peinture, le pyrithione de sodium est utilisé dans les peintures à dispersion, généralement à des concentrations de 0,05 % à 0,2 % .
Utilisation en cosmétique
Le pyrithione de sodium est utilisé dans les cosmétiques qui sont rincés, tels que les shampooings et les lotions lavantes pour la peau, à des concentrations de 0,5 % . Cela est dû à ses propriétés antimicrobiennes.
Activités antimicrobiennes
Le pyrithione (2-mercaptopyridine-N-oxyde) est une pyridine modifiée qui se lie aux métaux, dont l'activité antibactérienne a été décrite il y a plus de 60 ans . La formulation du pyrithione de zinc est couramment utilisée dans le traitement topique de certaines affections dermatologiques .
Recherche sur les transporteurs membranaires
Des recherches récentes ont établi le profil de transporteurs membranaires spécifiques à partir d'une interrogation non biaisée de 532 souches d'E. coli de knockouts de gènes codant pour des protéines membranaires . Deux transporteurs membranaires, FepC et MetQ, semblaient impliqués dans l'absorption du pyrithione et de ses complexes métalliques correspondants avec le cuivre, le fer et le zinc .
Immobilisation in situ dans une éponge cellulosique
Une étude a montré qu'un sel de pyrithione peut être formé in situ au sein d'une éponge cellulosique . Cette méthode a également démontré que la microtomographie aux rayons X peut être utilisée comme un outil efficace pour détecter les particules de pyrithione antimicrobiennes piégées dans l'éponge cellulosique traitée .
Mécanisme D'action
Target of Action
Pyrithione Sodium Monohydrate, also known as TYX8368Q25, primarily targets fungi and bacteria, including those from the Streptococcus and Staphylococcus genera . It is particularly effective against fungi such as Malassezia globosa and M. restricta , which are known to cause common scalp diseases like dandruff .
Mode of Action
The mode of action of Pyrithione Sodium Monohydrate involves its interaction with its targets. It acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes . This increase in cellular levels of copper damages iron-sulfur clusters of proteins essential for fungal metabolism and growth .
Biochemical Pathways
Pyrithione Sodium Monohydrate affects several biochemical pathways. It inhibits alcohol dehydrogenase, disturbs proton gradients in cell membranes, and acts as an antimetabolite of pyridoxal . These actions disrupt the normal metabolic processes of the targeted organisms, leading to their death .
Pharmacokinetics
In terms of ADME properties, Pyrithione Sodium Monohydrate has low solubility, which means it is deposited and retained relatively well onto the target skin surfaces when released from topical formulations . This property impacts its bioavailability, making it effective in treatments such as shampoos and other over-the-counter antidandruff topical treatments .
Result of Action
The result of Pyrithione Sodium Monohydrate’s action at the molecular and cellular level is the disruption of essential metabolic processes in the targeted organisms. By increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth, it effectively inhibits the growth and proliferation of the targeted fungi and bacteria .
Action Environment
The action, efficacy, and stability of Pyrithione Sodium Monohydrate can be influenced by environmental factors. For instance, its fungistatic and bacteriostatic properties are dynamic, meaning they can vary depending on the conditions of the environment . Additionally, its low solubility means that it is deposited and retained relatively well onto the target surfaces, which can be influenced by the condition of the target surface .
Propriétés
IUPAC Name |
sodium;1-oxidopyridine-2-thione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXTXFRFROPVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | Sodium omadine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
304675-78-3, 3811-73-2 | |
| Record name | Pyrithione sodium monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304675783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE SODIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYX8368Q25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




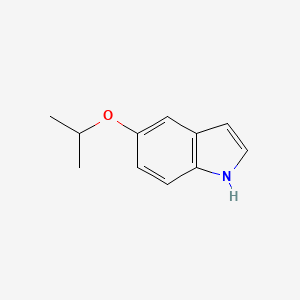
![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)
